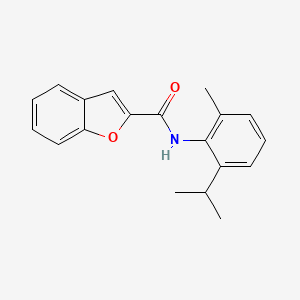![molecular formula C16H18N4O2 B5681530 N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681530.png)
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the JAK/STAT pathway, which is involved in inflammation and immune response. N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has also been shown to inhibit various enzymes, including histone deacetylases and topoisomerases, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. In Alzheimer's disease models, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease models, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
実験室実験の利点と制限
One advantage of using N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide in lab experiments is its potential therapeutic applications in various diseases, which makes it a promising compound for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide research, including:
1. Further investigation of its mechanism of action to optimize its therapeutic potential.
2. Development of more efficient synthesis methods to increase its availability for research and drug development.
3. Evaluation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
4. Investigation of its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in vivo.
5. Development of N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide derivatives with improved pharmacological properties.
In conclusion, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with 2-chloroacetic acid to form 4-methyl-2-nitro-N-(2-carboxyethyl)aniline. This compound is then reacted with thionyl chloride to form 4-methyl-2-nitro-N-(2-chloroethyl)aniline, which is further reacted with 2-aminobutanol to form N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide.
科学的研究の応用
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease research, N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
IUPAC Name |
N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-12(20-9-5-8-18-20)16(21)17-10-14-19-15-11(2)6-4-7-13(15)22-14/h4-9,12H,3,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXGXKWMYDGJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NC2=C(C=CC=C2O1)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)
![(3aR*,6aR*)-2-[3-(dimethylamino)benzoyl]-5-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681454.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5681457.png)
![(3S*,4S*)-4-methyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5681462.png)
![2-methyl-1-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5681465.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)-N-methylacetamide](/img/structure/B5681473.png)
![3,5-dimethyl-7-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5681481.png)
![3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5681486.png)
![2-[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-(2-methylbenzyl)acetamide](/img/structure/B5681497.png)
![{3-(2-methoxyethyl)-1-[(methylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B5681500.png)

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5681519.png)
![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5681520.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)